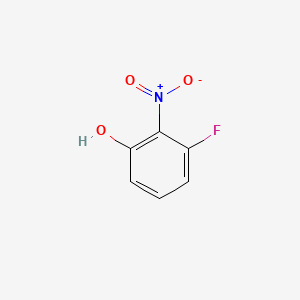

3-Fluoro-2-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWNBKUTBVLIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382285 | |

| Record name | 3-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385-01-3 | |

| Record name | 3-Fluoro-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Nitrophenols in Contemporary Chemistry

Fluorinated nitrophenols are a class of organic compounds that have garnered considerable attention in modern chemistry, largely due to the unique and influential properties of the fluorine atom and the nitro group. The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical characteristics. chinesechemsoc.orgcore.ac.uk Fluorine is the most electronegative element, and its presence can significantly impact a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. chinesechemsoc.orgcore.ac.uk It is estimated that approximately 20% of pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, highlighting the importance of organofluorine chemistry. chinesechemsoc.org

The C-F bond is one of the strongest covalent single bonds, which can enhance the metabolic stability of a drug molecule, a crucial factor in pharmaceutical design. chinesechemsoc.org The electron-withdrawing nature of both the fluorine atom and the nitro group influences the reactivity of the aromatic ring, making these compounds valuable precursors for a variety of chemical transformations. cymitquimica.comcymitquimica.com For instance, these substituents can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a powerful method for constructing complex molecules. core.ac.ukatomfair.com The nitro group itself is a versatile functional group; it can be reduced to an amino group, which is a key step in the synthesis of many biologically active compounds and dyes. smolecule.com This combination of stability, altered physicochemical properties, and synthetic versatility makes fluorinated nitrophenols, including isomers like 5-Fluoro-2-nitrophenol, crucial intermediates in the development of new pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.comatomfair.com

Overview of Research Trajectories for 3 Fluoro 2 Nitrophenol

3-Fluoro-2-nitrophenol is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for a range of research and industrial purposes. chemimpex.comchemimpex.com Its value lies in its specific arrangement of functional groups, which allows for targeted chemical modifications. chemimpex.com

Key Research Applications:

Pharmaceutical and Agrochemical Synthesis: The compound serves as a foundational building block in the creation of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com Research indicates its role as an intermediate in developing molecules for potential anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com Although direct biological activity data for this compound is not extensively published, related halogenated nitrophenols are investigated for antimicrobial and anticancer properties, suggesting a research path for derivatives of this compound. smolecule.com

Organic Synthesis: In synthetic organic chemistry, this compound is a valuable precursor. chemimpex.com The presence of the nitro and fluoro groups allows it to participate in electrophilic aromatic substitution reactions, enabling the construction of complex organic structures. chemimpex.com Its reactivity is harnessed by chemists to build molecular scaffolds for new materials and biologically active compounds. chemimpex.comchemimpex.com

Analytical Chemistry: The compound has found application as a reagent in certain analytical methods. chemimpex.comchemimpex.com It can be used in spectrophotometry to help quantify other substances and for the detection of specific metal ions. chemimpex.comchemimpex.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Data |

| Molecular Formula | C₆H₄FNO₃ chemimpex.comfishersci.ca |

| Molecular Weight | 157.10 g/mol chemimpex.comfishersci.casigmaaldrich.com |

| CAS Number | 385-01-3 chemimpex.comfishersci.ca |

| Appearance | Light yellow to brown crystalline solid chemimpex.comchemdad.com |

| Melting Point | 36 - 40 °C chemimpex.com |

| Synonyms | 2-Fluoro-6-hydroxynitrobenzene, 2-nitro-3-fluorophenol chemdad.comsigmaaldrich.com |

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions of 3-Fluoro-2-nitrophenol

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regioselectivity of such reactions on a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents. In this compound, the hydroxyl (-OH), nitro (-NO2), and fluoro (-F) groups exert competing influences.

The hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group is a potent deactivating group and a meta-director, withdrawing electron density from the ring. The fluorine atom, while deactivating due to its high electronegativity (inductive effect), is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

The cumulative effect of these groups determines the position of electrophilic attack. The strong activating and ortho-, para-directing effect of the hydroxyl group is generally dominant. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group. Given the substitution pattern of this compound, the available positions are C4, C5, and C6. The C4 and C6 positions are ortho and para to the hydroxyl group, respectively, and are therefore activated. The C5 position is meta to the hydroxyl group and is less favored. The nitro group at C2 directs incoming electrophiles to the C4 and C6 positions (meta to itself). The fluorine at C3 directs to the C4 (para) and C6 (ortho) positions. Thus, all three groups direct incoming electrophiles to the C4 and C6 positions, making these the most probable sites of substitution.

While specific experimental data on the electrophilic substitution of this compound is not extensively detailed in readily available literature, the nitration of phenolic compounds is a well-studied reaction. For instance, the nitration of phenol (B47542) with dilute nitric acid yields a mixture of ortho- and para-nitrophenols, highlighting the strong directing effect of the hydroxyl group. youtube.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic compounds, particularly those bearing strong electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The presence of the electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring of this compound towards nucleophilic attack. This activation is crucial, as the nitro group can stabilize the negative charge of the Meisenheimer complex through resonance.

The fluorine atom serves as a good leaving group in SNAr reactions. This is somewhat counterintuitive, as fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions. However, in SNAr, the rate-determining step is the nucleophilic attack on the aromatic ring, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating the initial attack by the nucleophile.

A variety of nucleophiles can be employed in the SNAr of activated fluoroarenes. For instance, studies on similar compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated successful substitution of the fluorine atom with oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgbeilstein-journals.org These reactions typically proceed under basic conditions, with the choice of base and solvent depending on the nucleophile.

| Nucleophile Type | Example Nucleophile | General Product |

| Oxygen | Alkoxides (e.g., NaOCH₃) | 3-Alkoxy-2-nitrophenol |

| Nitrogen | Amines (e.g., RNH₂) | N-Substituted-3-amino-2-nitrophenol |

| Sulfur | Thiols (e.g., RSH) | 3-(Alkylthio)-2-nitrophenol |

This table is illustrative of the types of products expected from SNAr reactions of this compound based on the reactivity of analogous compounds.

Coupling Reactions and Their Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically involve an aryl halide or triflate as one of the coupling partners.

In the context of this compound, both the fluorine atom and the hydroxyl group (after conversion to a triflate) could potentially participate in cross-coupling reactions. However, the C-F bond is generally less reactive in oxidative addition to palladium(0) compared to C-Br or C-I bonds. Therefore, for reactions like Suzuki or Sonogashira coupling, it would likely be necessary to first convert the hydroxyl group into a better leaving group, such as a triflate (-OTf).

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-leaving group bond (e.g., Ar-OTf) to form a palladium(II) species.

Transmetalation (for Suzuki, etc.) or Olefin/Alkyne Coordination/Insertion (for Heck/Sonogashira): The second coupling partner is transferred to the palladium center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

Recent advancements have also demonstrated the possibility of using nitroarenes as coupling partners in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, proceeding through the oxidative addition of the Ar-NO2 bond. acs.orgnih.govrsc.org This opens up another potential avenue for the derivatization of this compound.

Investigating the Role of Functional Groups on Reactivity

The reactivity of this compound is a direct consequence of the electronic properties of its constituent functional groups.

Influence of Fluorine Atom

The fluorine atom exerts a dual influence on the reactivity of the aromatic ring. Its high electronegativity leads to a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. umd.edu In the case of nucleophilic aromatic substitution, the strong inductive effect of fluorine makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack. Furthermore, it stabilizes the intermediate Meisenheimer complex.

Influence of Hydroxyl Group

The hydroxyl group is a strong electron-donating group, primarily through its resonance effect (+M > -I). This makes it a powerful activating group in electrophilic aromatic substitution, significantly increasing the reaction rate compared to unsubstituted benzene. The donation of electron density is most pronounced at the ortho and para positions, making the hydroxyl group a strong ortho-, para-director. masterorganicchemistry.com In the context of nucleophilic aromatic substitution on the same ring, the electron-donating nature of the hydroxyl group would be expected to have a deactivating effect, as it would destabilize the negatively charged Meisenheimer complex.

| Functional Group | Effect on EAS | Directing Effect (EAS) | Effect on SNAr |

| -F | Deactivating | ortho, para | Activating (at ipso-carbon) |

| -NO₂ | Strongly Deactivating | meta | Strongly Activating (ortho/para to LG) |

| -OH | Strongly Activating | ortho, para | Deactivating |

Mechanistic Studies of Biocatalytic Transformations Involving this compound Analogs

The biocatalytic transformation of nitroaromatic compounds, including analogs of this compound, is a subject of significant research interest due to its relevance in bioremediation and green chemistry. Enzymes, particularly nitroreductases, play a pivotal role in the initial steps of the degradation of these compounds. These transformations typically involve the reduction of the nitro group to amino, nitroso, or hydroxylamino groups.

The enzymatic reduction of nitroaromatic compounds is often catalyzed by flavoenzymes known as nitroreductases. These enzymes facilitate the reduction of the nitro group (–NO₂) to a hydroxylamino group (–NHOH) and subsequently to an amino group (–NH₂). This process typically utilizes NAD(P)H as a reducing cofactor. researchgate.net The general mechanism involves a series of two-electron reductions. mdpi.com

Table 1: Representative Kinetic Parameters for the Biodegradation of 4-Nitrophenol (B140041)

| Parameter | Value | Reference Compound |

|---|---|---|

| Maximum Removal Rate | 3.3-8.4 mg 4NP mg VSS⁻¹ d⁻¹ | 4-Nitrophenol |

| Saturation Constant (K_s) | 17.6 mg L⁻¹ | 4-Nitrophenol |

| Inhibition Constant (K_i) | 30.7 mg L⁻¹ | 4-Nitrophenol |

Data is illustrative and based on studies of analogous compounds. nih.gov

The presence of a fluorine atom at the 3-position and a nitro group at the 2-position on the phenol ring of this compound is expected to influence its interaction with the active site of nitroreductases. The electron-withdrawing nature of both substituents can affect the redox potential of the nitro group, potentially influencing the rate of enzymatic reduction.

The pH of the reaction medium is a critical factor influencing the rate of enzyme-catalyzed reactions. For biocatalytic transformations of nitrophenols, the pH can affect both the ionization state of the substrate and the catalytic residues within the enzyme's active site. Generally, nitroreductases exhibit a broad pH activity range, often functioning optimally under neutral to slightly acidic or alkaline conditions. researchgate.net

The pH-rate profile for an enzymatic reaction typically shows a bell-shaped curve, with the optimal pH (pH_opt) representing the pH at which the enzyme exhibits maximum activity. The decrease in activity at pH values above or below the optimum is often due to changes in the protonation state of key amino acid residues involved in substrate binding and catalysis.

While specific pH-rate profiles for this compound are not extensively documented, studies on related nitroaromatic compounds indicate that the optimal pH for their enzymatic reduction can vary depending on the specific enzyme and substrate. For example, the degradation of p-nitrophenol has been studied across a range of pH values, with optimal degradation often observed in the neutral to slightly alkaline range. longdom.org

Thermal Decomposition Mechanisms of Fluorinated Nitroaromatics

The thermal decomposition of fluorinated nitroaromatic compounds is a complex process that can proceed through various reaction pathways, depending on factors such as temperature, pressure, and the presence of other substances. The initiation of thermal decomposition of nitroaromatic compounds often involves the homolytic cleavage of the C–NO₂ bond, which is typically the weakest bond in the molecule. dtic.mil

For a compound like this compound, the presence of the fluorine atom can influence the decomposition mechanism. The strong C–F bond is generally stable, but its electron-withdrawing nature can affect the stability of the aromatic ring and the C–NO₂ bond. The initial step in the thermal decomposition is likely the scission of the C–NO₂ bond, leading to the formation of a fluorophenoxyl radical and nitrogen dioxide (NO₂).

Subsequent reactions could involve the abstraction of a hydrogen atom from the hydroxyl group by the highly reactive radicals, or further fragmentation of the aromatic ring. The decomposition products can be a complex mixture of smaller gaseous molecules such as CO, CO₂, NOx, and HF, as well as larger aromatic fragments. The presence of both a nitro group and a hydroxyl group ortho to each other can also lead to intramolecular reactions, potentially forming cyclic intermediates before ring cleavage. dtic.mil

Studies on the thermal decomposition of related nitroaromatic explosives have shown that the decomposition process can be autocatalytic, where the decomposition products can accelerate the decomposition of the parent molecule. dtic.mil

Table 2: Potential Initial Steps in the Thermal Decomposition of this compound

| Step | Reaction | Description |

|---|---|---|

| 1 | C₆H₃F(OH)(NO₂) → C₆H₃F(OH)• + NO₂ | Homolytic cleavage of the C–NO₂ bond |

| 2 | C₆H₃F(OH)• → Further decomposition | Fragmentation of the fluorophenoxyl radical |

This represents a plausible initial pathway based on the thermal decomposition of analogous compounds.

It is important to note that the actual decomposition pathway can be influenced by the specific conditions and may involve multiple competing reactions.

Derivatization and Functionalization Studies

Strategies for Phenolic Functionalization

The presence of a hydroxyl group on the aromatic ring of 3-fluoro-2-nitrophenol offers a prime site for a variety of functionalization strategies. These modifications can significantly alter the compound's physicochemical properties, such as solubility, and can be a critical step in the synthesis of more complex molecules.

Common approaches to phenolic functionalization include O-alkylation and O-acylation . O-alkylation introduces an ether linkage, which can be achieved through reactions with alkyl halides in the presence of a base. This strategy is fundamental in modifying the steric and electronic environment of the phenolic oxygen.

Esterification , another key strategy, involves the reaction of the phenolic hydroxyl group with carboxylic acids or their derivatives to form esters. For instance, the formation of p-nitrophenyl esters is a well-established method for creating activated esters that can be used in further synthetic steps, such as in the preparation of bioactive molecules. nih.govnih.govrsc.org While not specific to this compound, the general principles of forming such activated esters are broadly applicable.

Below is a table summarizing common phenolic functionalization strategies:

| Functionalization Strategy | Reagents and Conditions | Resulting Functional Group |

| O-Alkylation (Etherification) | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Ether (-OR) |

| O-Acylation (Esterification) | Acyl chloride, Acid anhydride, Carboxylic acid (with coupling agent) | Ester (-OCOR) |

Introduction of Diverse Chemical Moieties

Beyond direct functionalization of the phenolic hydroxyl, the aromatic ring of this compound can be further elaborated through the introduction of a wide array of chemical moieties. This is often accomplished through modern cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful methods for introducing new carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester. researchgate.net While direct examples with this compound are not abundant in the readily available literature, the principles suggest that a suitably derivatized form of the compound (e.g., by converting the phenol (B47542) to a triflate) could undergo Suzuki coupling to introduce alkyl, alkenyl, or aryl groups.

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a prominent technique. This palladium-catalyzed reaction enables the coupling of amines with aryl halides or triflates. This would be a valuable method for introducing a variety of amino groups to the this compound scaffold, leading to compounds with potential applications in medicinal chemistry.

The following table outlines key methods for introducing diverse chemical moieties:

| Reaction | Catalyst | Coupling Partners | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium complex | Aryl/vinyl boronic acid or ester + Aryl halide/triflate | C-C |

| Buchwald-Hartwig Amination | Palladium complex | Amine + Aryl halide/triflate | C-N |

Regioselectivity in Derivatization Reactions

The regiochemical outcome of derivatization reactions on this compound is governed by the electronic and steric effects of the existing substituents: the hydroxyl (-OH), fluoro (-F), and nitro (-NO₂) groups.

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The fluorine atom is a deactivating but also ortho, para-directing substituent. Conversely, the nitro group is a strongly deactivating, meta-directing group. The interplay of these directing effects will determine the position of incoming electrophiles. Given the strong activating nature of the hydroxyl group, electrophilic substitution is most likely to occur at the positions ortho and para to it.

In nucleophilic aromatic substitution (SNAr) , the presence of the electron-withdrawing nitro group activates the ring towards attack by nucleophiles. The fluorine atom can act as a leaving group in such reactions, particularly when it is positioned ortho or para to a strong electron-withdrawing group. In a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles. researchgate.netbeilstein-journals.org This suggests that the fluorine atom in this compound could also be susceptible to nucleophilic displacement, especially with the activating effect of the adjacent nitro group.

The table below summarizes the directing effects of the substituents on this compound:

| Substituent | Effect on EAS | Directing Effect (EAS) | Effect on SNAr |

| -OH (Hydroxyl) | Activating | ortho, para | - |

| -F (Fluoro) | Deactivating | ortho, para | Can be a leaving group |

| -NO₂ (Nitro) | Deactivating | meta | Activating |

Advanced Derivatization Techniques

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the derivatization of this compound, enabling the construction of complex molecular architectures with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions , as mentioned earlier, represent a cornerstone of modern organic synthesis. The ability to precisely form C-C and C-N bonds under relatively mild conditions makes them invaluable for the late-stage functionalization of complex molecules. For instance, a derivative of this compound could be coupled with a variety of boronic acids or amines to rapidly generate a library of analogues for structure-activity relationship studies.

Another emerging area is C-H functionalization , which involves the direct conversion of a carbon-hydrogen bond into a new functional group. This approach offers a more atom-economical and step-efficient alternative to traditional methods that often require pre-functionalization of the substrate. While specific applications to this compound are yet to be widely reported, the potential to directly introduce new substituents onto the aromatic ring without prior activation holds significant promise for streamlining synthetic routes.

These advanced methods are often characterized by their use of sophisticated catalysts and reagents to achieve transformations that are difficult or impossible with classical methods. The development of new ligands for palladium catalysts, for example, has been instrumental in expanding the scope and efficiency of cross-coupling reactions.

The following table highlights some advanced derivatization techniques:

| Technique | Description | Potential Application to this compound |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C, C-N, and other bonds using a palladium catalyst. | Introduction of diverse aryl, alkyl, and amino groups. |

| C-H Functionalization | Direct conversion of a C-H bond into a new functional group. | Direct and efficient introduction of new substituents on the aromatic ring. |

Computational and Theoretical Chemistry of 3 Fluoro 2 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the atomic and electronic levels. For 3-Fluoro-2-nitrophenol, these calculations can elucidate the effects of the fluoro and nitro substituents on the phenol (B47542) backbone.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is often employed in the study of substituted phenols due to its balance of accuracy and computational cost. DFT calculations, particularly using functionals like B3LYP, are instrumental in predicting the geometric and electronic properties of molecules such as this compound. These calculations can provide valuable information on the molecule's reactivity and stability.

Theoretical investigations on related phenolic compounds have demonstrated the utility of DFT in understanding substituent effects. For instance, studies on various substituted phenols utilize DFT to analyze how different functional groups influence properties like bond dissociation energies. In the context of this compound, DFT would be applied to determine the optimal molecular geometry and to explore the electronic landscape of the molecule.

The Hartree-Fock (HF) method is another foundational approach in computational chemistry for approximating the wavefunction and energy of a quantum many-body system. researchgate.netwikipedia.org It is an ab initio method that provides a starting point for more advanced computational techniques. researchgate.netwikipedia.org While the HF method itself does not account for electron correlation, it offers a qualitative understanding of the electronic structure and is a crucial component of more sophisticated computational models. wikipedia.org

In the study of molecules like this compound, the HF method can be used for initial geometry optimizations and to obtain a basic picture of the molecular orbitals. Comparing the results from HF and DFT methods can provide insights into the importance of electron correlation effects on the properties of the molecule.

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in this compound, along with the rotational possibilities around its single bonds, dictates its physical and chemical properties. Computational analysis is essential for determining the most stable conformations and for a detailed examination of its structural parameters.

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule. For this compound, this involves determining the most stable orientations of the hydroxyl (-OH) and nitro (-NO₂) groups relative to the fluorinated benzene (B151609) ring.

Illustrative Table of Conformational Analysis The following table is a hypothetical representation of the type of data that would be generated from a conformational analysis of this compound, as specific experimental or computational data is not available in the provided search results.

| Conformer | Dihedral Angle (H-O-C-C) | Dihedral Angle (O-N-C-C) | Relative Energy (kcal/mol) |

| A | ~0° | ~0° | 0.00 |

| B | ~180° | ~0° | 3.50 |

| C | ~0° | ~90° | 8.20 |

A detailed analysis of bond lengths and bond angles provides fundamental information about the molecular structure. Quantum chemical calculations can predict these parameters with a high degree of accuracy. For this compound, the analysis would focus on how the electronegative fluorine atom and the electron-withdrawing nitro group affect the geometry of the benzene ring and the attached functional groups.

It is expected that the C-F and C-N bonds will have lengths characteristic of their respective bond orders. The presence of these substituents is also likely to induce some distortion in the benzene ring from a perfect hexagonal geometry. The bond angles around the substituted carbon atoms would also be of interest, as they can reveal steric strain or electronic repulsion effects.

Illustrative Table of Key Bond Lengths and Angles This table presents typical bond lengths and angles for substituted phenols and is for illustrative purposes only, as precise data for this compound is not available from the search results.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-N | 1.45 Å |

| Bond Length | N-O | 1.22 Å |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Angle | F-C-C | 118° |

| Bond Angle | N-C-C | 121° |

| Bond Angle | C-O-H | 109° |

Electronic Structure Investigations

The electronic structure of this compound determines its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide a powerful means to investigate the distribution of electrons within the molecule and the nature of its molecular orbitals.

Investigations into the electronic structure would typically involve the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's behavior in chemical reactions. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom are expected to significantly influence the electronic distribution in the aromatic ring. This can lead to regions of varying electron density, which can be visualized through molecular electrostatic potential maps, highlighting areas that are prone to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for describing chemical reactivity. jk-sci.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. researchgate.netscirp.org

The energy of the HOMO is directly related to the molecule's ionization potential and signifies its nucleophilic character or electron-donating ability. A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity and points to the molecule's electrophilic character or electron-accepting ability. A lower LUMO energy suggests a greater capacity to accept electrons. scirp.org In this compound, the electron-withdrawing nature of the nitro and fluoro groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenol. researchgate.net

The spatial distribution of these orbitals is also critical. The HOMO is typically localized over the more electron-rich areas of the molecule, while the LUMO is concentrated on the electron-deficient regions. This distribution helps predict the sites for electrophilic and nucleophilic attacks, respectively. For nitrophenols, the HOMO is generally located over the benzene ring and the oxygen atom of the hydroxyl group, whereas the LUMO is often distributed over the nitro group and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. researchgate.net

Energy Gap and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. growingscience.com A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. growingscience.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

This energy gap is also fundamental to understanding the molecule's electronic transitions. The absorption of UV-visible light can promote an electron from the HOMO to the LUMO, corresponding to the lowest energy electronic excitation. scirp.org For nitrophenols, these transitions, often occurring between π and π* orbitals (π → π*), are responsible for their characteristic absorption spectra. researchgate.net The energy of this transition is directly related to the HOMO-LUMO gap.

Illustrative data for a related compound, 2-nitrophenol, is presented below to demonstrate these concepts. researchgate.net

| Parameter | Illustrative Energy Value (eV) |

| EHOMO | -6.78 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.24 |

Electron Affinity and Ionization Potential

Global reactivity descriptors such as ionization potential and electron affinity can be approximated from the HOMO and LUMO energies through Koopmans' theorem. researchgate.net

Ionization Potential (I): This is the minimum energy required to remove an electron from a molecule. A lower ionization potential indicates that the molecule can be more easily oxidized. It can be approximated by the negative of the HOMO energy.

I ≈ -EHOMO researchgate.net

Electron Affinity (A): This is the energy released when an electron is added to a molecule. A higher electron affinity suggests a greater ability of the molecule to accept an electron and act as an oxidizing agent. It is approximated by the negative of the LUMO energy.

A ≈ -ELUMO researchgate.net

For this compound, the presence of strong electron-withdrawing groups is expected to result in a relatively high ionization potential and a high electron affinity compared to phenol.

The following table provides illustrative values based on theoretical calculations for a related nitrophenol. researchgate.netresearchgate.net

| Parameter | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.78 |

| Electron Affinity (A) | A ≈ -ELUMO | 2.54 |

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. nih.gov It provides a detailed picture of the Lewis structure by localizing orbitals into core pairs, lone pairs, and bonding pairs.

This analysis quantifies the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors). The energy of these interactions, known as the second-order perturbation energy E(2), indicates the strength of the charge transfer. Higher E(2) values signify stronger interactions. researchgate.net

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red: Represents regions of most negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen. researchgate.netyoutube.com

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton of the hydroxyl group. researchgate.netyoutube.com

Green/Yellow: Represents regions of intermediate or near-zero potential. researchgate.net

For this compound, the ESP map would show a highly negative potential (red) around the oxygen atoms of the nitro group and the hydroxyl group. A region of high positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its acidic nature. The fluorine atom would also contribute to a region of negative potential. Such maps are invaluable for predicting intermolecular interactions and the sites of chemical reactivity. nih.gov

Reactivity Descriptors and Indices

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. ekb.eg These indices provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Global Hardness and Softness

Global Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution or charge transfer. growingscience.com Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are less reactive and have higher stability. It is calculated as:

η = (ELUMO - EHOMO) / 2 or η = (I - A) / 2 growingscience.comresearchgate.net

Global Softness (S): Chemical softness is the reciprocal of hardness and indicates a molecule's polarizability. "Soft" molecules have a small HOMO-LUMO gap and are more reactive. It is calculated as:

S = 1 / η ekb.eg

For this compound, the presence of electronegative substituents would likely result in a relatively large HOMO-LUMO gap, making it a moderately "hard" molecule. researchgate.net

The table below shows illustrative reactivity descriptors calculated from the energies of a related nitrophenol. researchgate.netresearchgate.net

| Descriptor | Formula | Illustrative Value |

| Global Hardness (η) | (I - A) / 2 | 2.12 eV |

| Global Softness (S) | 1 / η | 0.47 eV-1 |

Electronegativity and Chemical Potential

Electronegativity (χ) is a fundamental chemical concept that describes the tendency of an atom or a functional group to attract electrons. In the context of density functional theory (DFT), electronegativity is defined as the negative of the chemical potential (μ). The chemical potential, in turn, represents the change in energy of a system with respect to a change in the number of electrons at a constant external potential. It essentially measures the escaping tendency of electrons from an equilibrium system.

These two parameters are crucial for understanding the charge transfer processes in a chemical reaction. A high electronegativity (and consequently a more negative chemical potential) indicates a greater ability of a molecule to accept electrons. The values for these descriptors are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using the following approximations:

Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Electronegativity (χ) = -μ ≈ -(EHOMO + ELUMO) / 2

Table 1: Conceptual DFT Descriptors for this compound (Note: As specific literature data for this compound is unavailable, this table is presented as a template for future computational findings.)

| Descriptor | Symbol | Formula | Calculated Value (eV) |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Data not available |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Data not available |

Global Electrophilicity Index

The global electrophilicity index (ω) is a quantitative measure of the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. Introduced by Parr, this descriptor has become a valuable tool for predicting the electrophilic nature of a molecule in chemical reactions. A higher value of the global electrophilicity index signifies a greater capacity of the molecule to act as an electrophile.

The global electrophilicity index is calculated using the chemical potential (μ) and the chemical hardness (η), which is a measure of the resistance of a molecule to a change in its electron distribution. Chemical hardness is calculated as half the difference between the HOMO and LUMO energies (η ≈ (ELUMO - EHOMO) / 2). The formula for the global electrophilicity index is:

Global Electrophilicity Index (ω) = μ2 / 2η

This index is particularly useful for classifying and comparing the reactivity of different organic molecules. For this compound, the presence of the electron-withdrawing nitro (-NO2) and fluoro (-F) groups is expected to result in a significant electrophilicity index, indicating its susceptibility to nucleophilic attack.

Table 2: Global Electrophilicity Index of this compound and Related Parameters (Note: As specific literature data for this compound is unavailable, this table is presented as a template for future computational findings.)

| Parameter | Symbol | Formula | Calculated Value (eV) |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |

| Global Electrophilicity Index | ω | μ2 / 2η | Data not available |

Detailed computational studies employing methods such as DFT with appropriate basis sets would be necessary to populate these tables with accurate data for this compound, thereby providing a quantitative basis for understanding its reactivity profile.

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the molecular structure of 3-Fluoro-2-nitrophenol. By analyzing the interaction of infrared radiation and laser light with the molecule, a detailed fingerprint of its vibrational modes can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy

Key expected vibrational bands for this compound, based on data from analogous compounds like 3-nitrophenol and other substituted phenols, include researchgate.net:

O-H Stretching: A broad band typically appears in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group, often broadened by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to produce sharp peaks in the 3000-3100 cm⁻¹ range.

NO₂ Stretching: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1335-1385 cm⁻¹ region spectroscopyonline.com.

C=C Stretching: Vibrations associated with the aromatic ring's carbon-carbon double bonds appear in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the 1100-1400 cm⁻¹ range.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is typically observed in the 800-900 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would provide crucial information, especially regarding the symmetric vibrations of the nitro group and the skeletal vibrations of the benzene (B151609) ring, which are often strong in Raman scattering spectroscopyonline.comnsf.gov.

Characteristic peaks expected in the FT-Raman spectrum of this compound include strong bands for the symmetric NO₂ stretching vibration (around 1343 cm⁻¹) and various ring deformation modes spectroscopyonline.com. The combination of both FT-IR and FT-Raman data allows for a more complete and unambiguous assignment of the molecule's fundamental vibrational modes nih.gov.

Vibrational Assignments and Normal Coordinate Analysis

To accurately assign the observed vibrational bands from FT-IR and FT-Raman spectra to specific molecular motions, a Normal Coordinate Analysis (NCA) is often employed. NCA is a theoretical method that models the molecule as a system of masses and springs, mathematically connecting the vibrational frequencies to the molecular geometry and force constants of the interatomic bonds taylorandfrancis.comnist.gov.

The process involves:

Developing a theoretical model of the molecule's structure.

Calculating the harmonic vibrational frequencies using quantum chemical methods, such as Density Functional Theory (DFT).

Comparing the calculated frequencies with the experimental FT-IR and FT-Raman data taylorandfrancis.com.

Refining the force constants in the theoretical model to achieve the best possible agreement between calculated and observed frequencies.

This analysis provides a detailed Potential Energy Distribution (PED), which describes the contribution of each bond stretching, angle bending, or torsional motion to a particular vibrational mode researchgate.net. Such an analysis is essential for resolving ambiguities in spectral interpretation, especially for complex molecules with many overlapping vibrational modes nih.gov.

Interactive Table 1: Expected Vibrational Mode Assignments for this compound This table is based on characteristic frequencies of functional groups found in similar aromatic compounds. Specific experimental values for this compound require dedicated analysis.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Functional Group |

| O-H Stretch | 3200-3600 | FT-IR | Hydroxyl (-OH) |

| C-H Stretch (Aromatic) | 3000-3100 | FT-IR, FT-Raman | Benzene Ring |

| NO₂ Asymmetric Stretch | 1500-1560 | FT-IR | Nitro (-NO₂) |

| C=C Stretch (Aromatic) | 1400-1600 | FT-IR, FT-Raman | Benzene Ring |

| NO₂ Symmetric Stretch | 1335-1385 | FT-IR, FT-Raman | Nitro (-NO₂) |

| C-F Stretch | 1100-1400 | FT-IR | Fluoro (-F) |

| C-N Stretch | 800-900 | FT-IR | Nitro (-NO₂) |

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. It provides information about the conjugated π-electron systems and the influence of various functional groups on the electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which excites electrons from lower-energy molecular orbitals to higher-energy ones. For aromatic compounds like this compound, the primary electronic transitions are typically π→π* and n→π*.

Based on the spectrum of the closely related 3-nitrophenol, the UV-Vis spectrum of this compound is expected to show two main absorption bands docbrown.info.

A strong absorption peak (λmax) around 275 nm, corresponding to a π→π* transition within the benzene ring.

A second, broader absorption band with a maximum (λmax) around 340 nm. This band, attributed to contributions from both π→π* and n→π* transitions involving the nitro group's non-bonding electrons and the extended conjugated system, stretches into the visible region (up to ~450 nm) docbrown.info. This absorption of blue-violet light is responsible for the characteristic pale yellow color of many nitrophenolic compounds docbrown.info.

Interactive Table 2: Electronic Absorption Data for 3-Nitrophenol (Analog) This data for the analogous compound 3-nitrophenol provides an estimate of the expected absorption maxima for this compound.

| Absorption Maximum (λmax) | Wavelength Range | Associated Electronic Transition(s) |

| ~275 nm | Ultraviolet (UV) | π→π |

| ~340 nm | UV, extending into Visible | n→π and π→π* |

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Femtosecond Transient Absorption (fs-TA) spectroscopy is an advanced pump-probe technique used to study ultrafast molecular dynamics occurring on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. In a typical experiment, a short "pump" pulse excites the molecule to a higher electronic state, and a subsequent, time-delayed "probe" pulse measures the changes in absorption of the excited molecule as it relaxes wolfresearchgroup.comuottawa.ca.

Studies on related nitrophenols have used fs-TA to track complex photochemical pathways following UV excitation nih.gov. Upon excitation, molecules like 3-nitrophenol exhibit several relaxation phenomena that can be monitored with fs-TA nih.gov:

Excited-State Absorption (ESA): The initially excited molecule can absorb the probe pulse, transitioning to an even higher excited state. This appears as a positive signal in the transient spectrum.

Stimulated Emission (SE): The excited molecule can be stimulated by the probe pulse to emit a photon and return to the ground state. This appears as a negative signal, often overlapping with the molecule's steady-state fluorescence spectrum.

Internal Conversion & Intersystem Crossing: The technique can follow the population transfer from the initially excited singlet state to lower-energy singlet states (internal conversion) or to triplet states (intersystem crossing) on sub-picosecond timescales wolfresearchgroup.comnih.gov.

Proton Transfer: For nitrophenols, fs-TA can reveal evidence of excited-state intramolecular or intermolecular proton transfer, a key photochemical process wolfresearchgroup.comtandfonline.com.

For this compound, fs-TA spectroscopy would be instrumental in mapping its excited-state lifetime and identifying the primary relaxation channels, providing critical insight into its photostability and photochemical reactivity nih.gov.

Femtosecond Stimulated Raman Spectroscopy (FSRS)

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique for observing the vibrational structure of molecules on ultrafast timescales. This method offers high temporal (sub-100 fs) and spectral resolution, making it ideal for tracking structural dynamics during chemical processes. In the context of this compound, FSRS could be employed to study the vibrational modes of the molecule, particularly those associated with the nitro (-NO₂) and hydroxyl (-OH) functional groups, following photoexcitation. Such an experiment would provide valuable data on excited-state dynamics, intramolecular hydrogen bonding, and the influence of the fluorine substituent on the molecule's photochemical behavior. While specific FSRS studies on this compound are not extensively documented in the literature, the technique's application would be invaluable for understanding its transient structural changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds. For this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a comprehensive structural map.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons. The chemical shifts and coupling constants (J-couplings) between these protons would confirm their relative positions on the benzene ring. The presence of the electron-withdrawing nitro and fluoro groups would typically shift these proton signals to a lower field (higher ppm).

¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the benzene ring. The carbons directly attached to the fluorine, nitro, and hydroxyl groups would exhibit characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.

¹⁹F NMR: As the ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, ¹⁹F NMR is a highly sensitive and informative technique. uni.lu It would show a single resonance for the fluorine atom in this compound. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring, and its coupling to nearby protons would provide further structural confirmation.

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound (C₆H₄FNO₃), HRMS would confirm its exact mass of 157.01752 Da. This high level of accuracy is crucial for distinguishing it from other compounds with the same nominal mass. lcms.cz Predicted Collision Cross Section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound.

| Adduct Type | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.02480 | 123.9 |

| [M+Na]⁺ | 180.00674 | 132.9 |

| [M-H]⁻ | 156.01024 | 125.9 |

| [M+NH₄]⁺ | 175.05134 | 143.7 |

| [M+K]⁺ | 195.98068 | 127.2 |

| [M]⁺ | 157.01697 | 120.9 |

Data sourced from PubChemLite. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate and identify volatile and semi-volatile compounds. Nitrophenols can be analyzed by GC-MS, often requiring a derivatization step to increase their volatility and improve chromatographic performance. In a GC-MS analysis of this compound, the gas chromatograph would first separate the compound from other components in a sample based on its boiling point and affinity for the GC column. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum, a unique fingerprint showing the mass-to-charge ratios of the fragments, would be used for identification. Specific studies detailing the retention time and fragmentation pattern for this compound are not prominent in the searched literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of polar and non-volatile compounds. chemsrc.com Given the polar nature of the hydroxyl and nitro groups, LC-MS is an appropriate method for the analysis of this compound. The compound would be separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This technique is highly sensitive and can be used for both quantification and identification. chemsrc.com While LC-MS methods have been developed for various phenolic compounds, specific application notes or research articles detailing the analysis of this compound were not identified in the performed searches.

Thermal Analysis Techniques

Thermal analysis techniques monitor changes in the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as melting point, glass transitions, and phase changes. A DSC thermogram of this compound would reveal its melting point and enthalpy of fusion.

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as it is heated. This technique is used to assess thermal stability and decomposition temperatures. A TGA analysis of this compound would indicate the temperature at which it begins to decompose and could provide information about the composition of the material.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is widely used to determine the thermal properties of materials, such as melting point, glass transition temperature, and heat of fusion.

| Parameter | Value | Unit |

|---|---|---|

| Melting Point (Tm) | e.g., 95.5 | °C |

| Heat of Fusion (ΔHf) | e.g., 25.3 | kJ/mol |

| Onset Decomposition Temperature (Tonset) | e.g., 210.2 | °C |

| Heat of Decomposition (ΔHd) | e.g., -350.1 | J/g |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another essential thermoanalytical method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com TGA is particularly useful for determining the thermal stability and decomposition profile of compounds. mdpi.com The analysis provides data on the temperatures at which weight loss occurs, the amount of weight lost, and the composition of the remaining residue. researchgate.net

For nitroaromatic compounds, TGA can elucidate the stages of decomposition. A typical TGA thermogram for a phenolic compound might show an initial weight loss corresponding to the loss of moisture, followed by one or more decomposition steps at higher temperatures. researchgate.net The temperature at which the maximum rate of mass change occurs (Tmax) is a key parameter obtained from the derivative of the TGA curve (DTG) and is indicative of the compound's thermal stability. mdpi.com While specific TGA data for this compound is not available in the search results, the general principles of TGA applied to related compounds highlight its importance in characterizing thermal behavior. mdpi.comresearchgate.net

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Residue at 600 °C (%) |

|---|---|---|---|

| Step 1 | e.g., 180-250 | e.g., 45.2 | e.g., 10.5 |

| Step 2 | e.g., 250-400 | e.g., 44.3 |

Advanced Vapor Pressure Measurement Techniques (e.g., Knudsen Effusion Mass Spectrometry)

The vapor pressure of a compound is a fundamental physicochemical property that influences its environmental fate and transport. For compounds with low volatility, such as many nitroaromatics, advanced techniques are required for accurate measurement. Knudsen Effusion Mass Spectrometry (KEMS) is a powerful method for determining the vapor pressure of solids and liquids with low volatility. copernicus.orgmassint.co.uk

The KEMS technique involves placing a sample in a temperature-controlled Knudsen cell, which has a small orifice. nasa.govmanchester.ac.uk In a high vacuum, the molecules effusing from the orifice form a molecular beam that is then analyzed by a mass spectrometer. nasa.gov The measured ion intensity is proportional to the partial pressure of the substance in the cell. nasa.gov This method allows for the determination of solid-state saturation vapor pressure (PsatS) over a range of temperatures. copernicus.org From the temperature dependence of the vapor pressure, thermodynamic properties such as the enthalpy and entropy of sublimation can be calculated using the Clausius-Clapeyron equation. copernicus.org Although direct vapor pressure data for this compound using KEMS was not found, the technique has been successfully applied to a range of other nitroaromatic compounds, demonstrating its applicability for this class of chemicals. copernicus.org

| Temperature (K) | Vapor Pressure (Pa) | Enthalpy of Sublimation (kJ/mol) |

|---|---|---|

| 298.15 | e.g., 1.2 x 10-3 | e.g., 85.7 |

| 308.15 | e.g., 5.8 x 10-3 | |

| 318.15 | e.g., 2.5 x 10-2 |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.orgnih.gov By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the crystal system, space group, and the exact coordinates of each atom within the unit cell.

For a compound like this compound, single-crystal XRD analysis would provide invaluable information about its molecular conformation, intramolecular and intermolecular interactions (such as hydrogen bonding), and crystal packing. This data is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material. While a specific crystal structure for this compound was not found in the provided search results, XRD studies on similar nitroaromatic compounds have been reported, highlighting the power of this technique in solid-state characterization. researchgate.netresearchgate.net The structural parameters obtained from XRD are often compared with theoretical calculations from methods like Density Functional Theory (DFT) to provide a comprehensive understanding of the compound's structure and bonding. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P21/c |

| a (Å) | e.g., 7.123 |

| b (Å) | e.g., 14.456 |

| c (Å) | e.g., 8.987 |

| β (°) | e.g., 105.2 |

| Volume (Å3) | e.g., 890.1 |

| Z | e.g., 4 |

| Calculated Density (g/cm3) | e.g., 1.567 |

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in Fine Chemical Synthesis

3-Fluoro-2-nitrophenol is a key intermediate in the synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical industries. chemimpex.com Its reactivity allows it to serve as a foundational component in the production of biologically active molecules. chemimpex.com The presence of both a nitro and a hydroxyl group on the benzene (B151609) ring makes it a versatile building block for further chemical modifications and complex molecular construction. myskinrecipes.com

This compound is an important intermediate in the creation of various pharmaceuticals. chemimpex.commyskinrecipes.com Research applications have specifically identified its role in the development of anti-inflammatory and analgesic drugs. chemimpex.com The unique properties of this compound enable targeted modifications that can enhance the efficacy of drug candidates. chemimpex.com It is also utilized in the synthesis of compounds with potential antibacterial and antifungal properties. myskinrecipes.com Generally, nitrophenol derivatives are used as intermediates in the manufacturing of a range of drugs. llojibwe.orgwaterquality.gov.aucdc.gov The broader class of nitro compounds is considered a source of versatile building blocks for assembling stereochemically complex and bioactive frameworks for pharmaceutically relevant substances. nih.gov

In the field of agricultural science, this compound serves as a precursor for various agrochemicals. chemimpex.commyskinrecipes.com Its chemical structure is integral to the development of new fungicides. llojibwe.orgwaterquality.gov.au The parent compounds, nitrophenols, are widely used to manufacture fungicides and pesticides, establishing the utility of their derivatives in this sector. llojibwe.orgcdc.gov

Nitrophenols are established intermediates in the production of dyes and pigments. waterquality.gov.aucdc.gov Specifically, 2-nitrophenol, the parent compound of this compound, is primarily used to manufacture paint colorings and dyes. llojibwe.org As a fluorinated derivative, this compound serves as a valuable precursor in the synthesis of specialized colorants.

The molecular architecture of this compound, with its distinct functional groups, makes it a valuable building block for creating complex molecules in organic synthesis. myskinrecipes.com Its ability to participate in electrophilic aromatic substitution reactions enhances its utility in developing intricate organic structures. chemimpex.com The nitro group, in particular, is a key functional unit that organic chemists continue to explore for its utility as a versatile building block in synthesis. nih.gov

Contributions to Environmental Monitoring Methodologies

Nitrophenols can enter the environment as byproducts of manufacturing and processing industries. waterquality.gov.aucdc.gov Their presence in water and soil is a subject of environmental concern, necessitating reliable detection methods. llojibwe.orgcdc.gov

This compound is utilized in methodologies designed for environmental monitoring. chemimpex.com It is employed in studies focused on assessing the impact of pollutants by helping to detect nitrophenol derivatives in water samples. chemimpex.com In analytical chemistry, it can be used as a reagent in techniques such as spectrophotometry to quantify other compounds, aiding environmental scientists in tracking contamination levels. chemimpex.com

Chemical Properties of this compound

| Property | Value |

| CAS Number | 385-01-3 |

| Molecular Formula | C₆H₄FNO₃ |

| Molecular Weight | 157.10 g/mol myskinrecipes.comsigmaaldrich.com |

| Appearance | Light yellow to brown powder/crystal myskinrecipes.com |

| InChI Key | GAWNBKUTBVLIPL-UHFFFAOYSA-N sigmaaldrich.com |

Insufficient Data to Generate Article on this compound in Polymer Modification

Despite a comprehensive search of scientific literature and patent databases, detailed research findings and specific data on the application of this compound for enhancing the thermal and chemical resistance of polymers are not available. As a result, the requested article focusing on this specific chemical compound's role in advanced chemical synthesis and materials science cannot be generated at this time.

Searches for broader but related topics, such as the use of fluorinated nitrophenols in the synthesis of high-performance polymers like polyimides and polyethers, also did not yield specific information implicating this compound. The scientific community has extensively explored the benefits of fluorination in polymer science, with many studies focusing on different fluorinated monomers and modifying agents. This body of research confirms the general principle that the presence of fluorine can lead to enhanced polymer characteristics. Unfortunately, this general knowledge does not provide the specific, detailed evidence required to fulfill the user's request for an article centered solely on this compound.

Without access to concrete data, such as comparative analysis of polymer properties before and after modification with this compound, or detailed descriptions of the synthetic methodologies employed, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The creation of data tables, a specific requirement of the user, is impossible without this foundational research.

Therefore, until specific studies on the role of this compound in polymer modification are published and accessible, the generation of the requested article is not feasible.

Q & A

Q. How can researchers address conflicting spectral data (e.g., NMR shifts) for this compound in different solvents?

- Methodological Answer : Perform solvent titration experiments (e.g., DMSO-d₆ to CDCl₃) to assess hydrogen bonding effects. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with computed NMR shifts (GIAO method) in Gaussian 16 .

Experimental Design

Q. What controls are essential when studying the environmental degradation of this compound in soil?

Q. How should researchers design a kinetic study to compare the photoreactivity of this compound with its structural analogs?

- Methodological Answer : Use a solar simulator (AM 1.5G spectrum) and quartz reactors. Quantify degradation rates via pseudo-first-order kinetics (ln[C] vs. time). Compare quantum yields (Φ) calculated from actinometry data. Fluorine’s electron-withdrawing effect may reduce Φ compared to chloro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.